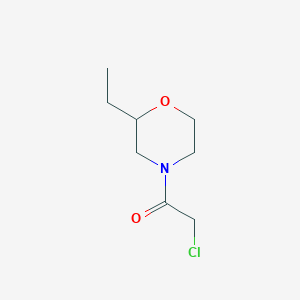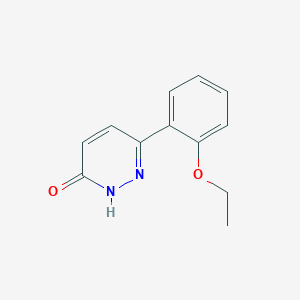
1-methyl-N-(oxan-4-yl)piperidin-4-amine
Overview
Description
“1-methyl-N-(oxan-4-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 914654-73-2 . It has a molecular weight of 184.28 . The IUPAC name for this compound is N-tetrahydro-2H-pyran-4-yl-4-piperidinamine .
Molecular Structure Analysis
The InChI code for “1-methyl-N-(oxan-4-yl)piperidin-4-amine” is 1S/C10H20N2O/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10/h9-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Conformational Analysis and Crystal Structure
The compound's conformational analysis and crystal structure have been studied in detail. Ribet et al. (2005) conducted a thorough analysis of a closely related compound, demonstrating the importance of conformational analysis in understanding the structural and chemical properties of such compounds (Ribet et al., 2005).
Pharmacological Characterization
Pharmacological characterization of compounds structurally similar to 1-methyl-N-(oxan-4-yl)piperidin-4-amine has been extensively studied. Grimwood et al. (2011) explored the pharmacological profile of a related κ-opioid receptor antagonist, highlighting the potential of such compounds in pharmacology (Grimwood et al., 2011).
Polymerization Applications
Ansong et al. (2009) investigated nitroxide adducts for controlled radical polymerization of methacrylate monomers, which is relevant to the study of compounds like 1-methyl-N-(oxan-4-yl)piperidin-4-amine in polymer science (Ansong et al., 2009).
Aerobic Oxidation in Chemical Synthesis
Dairo et al. (2016) examined the oxidative transformation of cyclic amines to lactams, showcasing the relevance of such compounds in chemical synthesis and industrial applications (Dairo et al., 2016).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, demonstrating their role as dual inhibitors for cholinesterase and monoamine oxidase. This research indicates the therapeutic potential of compounds structurally similar to 1-methyl-N-(oxan-4-yl)piperidin-4-amine (Bautista-Aguilera et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-methyl-N-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFIDHMAVMCLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(oxan-4-yl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
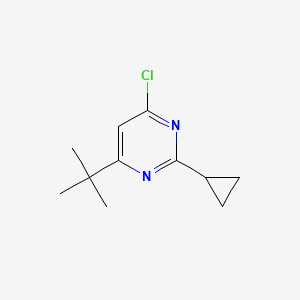
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
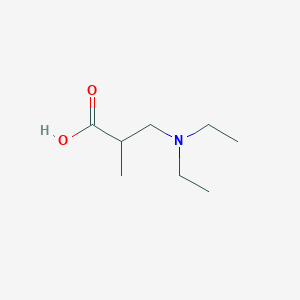

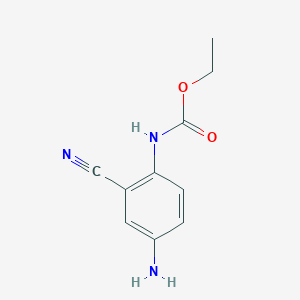


![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)


